N-(2,4-dimethoxybenzyl)thiazol-2-amine
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWLGOTZJZAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with thiazol-2-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
The thiazole moiety has been extensively studied for its anticancer properties. N-(2,4-dimethoxybenzyl)thiazol-2-amine, as a derivative of the 2-aminothiazole scaffold, exhibits significant potential in cancer treatment.
- Mechanism of Action : Compounds containing the thiazole ring have shown effectiveness against various cancer cell lines through multiple mechanisms, including DNA intercalation and inhibition of key protein kinases involved in tumor growth. For instance, studies indicate that derivatives can act as inhibitors of EGFR and ALK kinases, which are crucial in cancer proliferation pathways .
- Case Studies : Research has demonstrated that certain 2-aminothiazole derivatives exhibit nanomolar inhibitory activity against a broad spectrum of human cancer cell lines, including breast, lung, and prostate cancers. A notable study showed that specific analogs of thiazoles could inhibit tumor growth effectively in xenograft models .
Antimicrobial Activity
This compound also displays promising antimicrobial properties.
- In Vitro Studies : Various studies have reported that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from thiazole frameworks have shown comparable efficacy to standard antibiotics like norfloxacin against Staphylococcus epidermidis .
- Research Findings : A recent investigation highlighted the synthesis of new phenylthiazole derivatives that exhibited potent antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that electron-donating groups on the benzylidene portion enhance antimicrobial efficacy .
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds is another area where this compound shows promise.
- Activity Assessment : Several studies have evaluated the anticonvulsant properties of thiazole derivatives using established animal models. For example, certain compounds displayed effective protection against seizures induced by pentylenetetrazol (PTZ), with some exhibiting a median effective dose significantly lower than standard anticonvulsants like ethosuximide .
- Significant Findings : A study focusing on thiazole-integrated pyrrolidinones found that specific analogs demonstrated strong anticonvulsant action with effective doses lower than traditional treatments. The SAR revealed that para-substituted phenyl groups on the thiazole ring are critical for enhancing activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic effects, the compound may inhibit enzymes such as monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-(2,4-dimethoxybenzyl)thiazol-2-amine, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Comparisons
Core Heterocycle Variations Thiazole vs. This structural difference correlates with a higher melting point (296–298 °C vs. 71–73 °C for Schiff base derivatives) and altered electronic properties . Thiadiazole Derivatives: lists analogs with 1,3,4-thiadiazole or 1,2,4-thiadiazole cores, which introduce additional nitrogen atoms. These modifications enhance hydrogen-bonding capacity and may improve antimicrobial or antitumor activity .
Substituent Effects Methoxy vs. In contrast, nitro-substituted analogs (e.g., ) exhibit electron-withdrawing properties, which can enhance reactivity and antibacterial/antitubercular potency . Benzylidene vs. Benzyl: Schiff base derivatives (e.g., ) feature a C=N bond, increasing planarity and conjugation. This structural trait is linked to improved anti-inflammatory activity in related compounds (e.g., IC₅₀ values < 50 µM in COX-2 inhibition assays) .
Synthetic Approaches
- The target compound is synthesized via alkylation or substitution reactions, similar to methods in (94% yield for cyclization reactions) .
- Schiff base derivatives () require condensation of amines with aldehydes, often achieving moderate yields (65–83%) due to equilibrium limitations .
Biological Activity Trends Antimicrobial and Antitubercular Activity: Nitro and halogen substituents (e.g., bromo in ) are associated with enhanced antimicrobial effects. For instance, the nitrobenzylidene derivative in showed significant antitubercular activity (MIC: 3.12 µg/mL) . Anti-inflammatory Potential: Dimethoxy and benzylidene groups () correlate with COX-2 selectivity, suggesting the target compound may share this trait pending further testing .
Physicochemical Properties Solubility: The 2,4-dimethoxy groups likely improve aqueous solubility compared to non-polar analogs like N,4-dimethylthiazol-2-amine (). Melting Points: Rigid structures (e.g., benzimidazole hybrids in ) exhibit higher melting points (>250 °C), whereas flexible side chains (e.g., pyrazole-methyl in ) reduce thermal stability .
Biological Activity
N-(2,4-dimethoxybenzyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C₁₂H₁₄N₂O₂S. Its structure features a thiazole ring linked to a dimethoxybenzyl moiety, which contributes to its unique biological activity. The compound's molecular weight is approximately 250.32 g/mol.
Anticancer Properties
Recent studies have reported that this compound exhibits significant anticancer activity. For instance, a series of thiazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with similar structures demonstrated IC50 values ranging from 0.36 to 0.86 µM, suggesting potent inhibition of cancer cell growth .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 | Tubulin polymerization inhibition |
| This compound | A549 | 0.86 | Induction of cell cycle arrest |
| Novel thiazole derivative | HeLa | 0.75 | Apoptosis induction through caspase activation |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 25 | 50 |
| S. aureus | 15 | 30 |
| Pseudomonas aeruginosa | 20 | 40 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Voltage-Gated Sodium Channels : The compound has been identified as a selective inhibitor of the Na v 1.7 sodium channel, which plays a crucial role in pain signaling pathways. This selectivity may lead to reduced side effects compared to other sodium channel blockers .
- Tubulin Dynamics : Research indicates that this compound disrupts tubulin polymerization and microtubule dynamics, leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in the context of cancer therapy.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways, enhancing its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study by Zhang et al. demonstrated that derivatives similar to this compound exhibited remarkable antiproliferative activity against multiple cancer cell lines, including A549 and HeLa cells . The findings suggest that structural modifications can enhance biological activity.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against resistant strains of bacteria. The results indicated that modifications to the thiazole ring improved efficacy against Pseudomonas aeruginosa .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,4-dimethoxybenzyl)thiazol-2-amine derivatives?
A typical approach involves refluxing a 2-aminothiazole precursor (e.g., 2-amino-4-phenylthiazole) with 2,4-dimethoxybenzaldehyde in absolute ethanol under acidic conditions (e.g., acetic acid as a catalyst) for 7–12 hours. The Schiff base intermediate is isolated via recrystallization from ethanol, yielding the target compound . Variations include substituting the aldehyde moiety or modifying the thiazole core to explore structure-activity relationships (SAR).
Q. How are structural characterization techniques applied to confirm the identity of this compound derivatives?
Post-synthesis, compounds are characterized using:
Q. What in vitro biological screening protocols are used to evaluate antimicrobial activity for these derivatives?
Standard protocols include:
- Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans) .
- Minimum inhibitory concentration (MIC) determination, often comparing efficacy to reference drugs like ciprofloxacin or fluconazole .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) studies correlate electronic (e.g., Hammett σ values), steric (e.g., molar refractivity), and hydrophobic (logP) parameters with biological data. For example:
Q. What role does molecular docking play in elucidating the mechanism of action for these compounds?
Docking studies with target enzymes (e.g., bacterial dihydrofolate reductase or fungal lanosterol demethylase) reveal binding modes:
Q. How can researchers resolve discrepancies in biological efficacy data between structurally similar derivatives?
Key strategies include:
- Comparative pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to assess bioavailability differences .
- Crystallographic analysis (e.g., X-ray diffraction) to identify conformational variations impacting target binding .
- In silico ADME/Tox predictions to rule out off-target effects or toxicity masking true activity .
Q. What synthetic strategies improve yield and purity for large-scale preparation of these derivatives?
Optimization involves:
- Solvent selection (e.g., ethanol vs. methanol) to balance reaction rate and byproduct formation .
- Catalyst screening (e.g., p-toluenesulfonic acid vs. acetic acid) for faster imine formation .
- Microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining >85% yield .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
